molecular formula C7H4N4O3 B11812789 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid

3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B11812789
M. Wt: 192.13 g/mol
InChI Key: VURAEUAUNXSUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a well-established bioisostere for carboxylic acids, esters, and amides, offering improved metabolic stability and pharmacokinetic properties for lead compounds . This particular molecule combines this privileged scaffold with a pyrimidine heterocycle, a structure frequently associated with a wide spectrum of biological activities. Compounds featuring the 1,2,4-oxadiazole core have demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . Molecular docking studies suggest that such derivatives can exhibit strong binding affinities to key bacterial targets, including enzymes like TagU and rhomboid protease, which are critical for bacterial survival . Beyond antimicrobial applications, the 1,2,4-oxadiazole pharmacophore is found in agents with documented anti-inflammatory, anticancer, and antioxidant properties, making it a versatile template for developing novel therapeutic agents . Researchers utilize this compound as a critical synthetic intermediate for constructing more complex molecules, leveraging its carboxylic acid functional group for further derivatization into amides or esters, and its aromatic ring system for molecular hybridization strategies . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3/c12-7(13)6-10-5(11-14-6)4-8-2-1-3-9-4/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURAEUAUNXSUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NOC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Amidoxime Cyclization

The most widely reported method for 1,2,4-oxadiazole synthesis involves cyclodehydration of O-acylamidoximes. For 3-(pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid, this approach requires:

  • Amidoxime Formation : Reacting pyrimidin-2-carbonitrile with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., triethylamine) to yield pyrimidin-2-amidoxime .

  • Acylation : Coupling the amidoxime with a protected carboxylic acid derivative. For example, malonic acid monoethyl ester can serve as the acylating agent in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) .

  • Cyclodehydration : Heating the O-acylamidoxime intermediate with triethylamine at 100°C for 3 hours to form the oxadiazole ring .

Key Data :

  • Yield : 55–66% for analogous 3,5-disubstituted oxadiazoles .

  • Purity : >80% after extraction with chloroform and aqueous washes .

One-Pot Synthesis from Nitriles and Carboxylic Acids

A parallel chemistry-compatible one-pot method eliminates intermediate isolation:

  • Step 1 : Pyrimidin-2-carbonitrile reacts with hydroxylamine hydrochloride and triethylamine in ethanol to form the amidoxime in situ .

  • Step 2 : Direct acylation with malonic acid monoethyl ester using EDC/HOAt at room temperature .

  • Step 3 : Cyclodehydration at 100°C with triethylamine .

Advantages :

  • Reduced purification steps.

  • Scalable to combinatorial libraries (e.g., 141-member library success rate: 82%) .

Limitations :

  • Requires optimization of solvent compatibility (e.g., ethanol/CHCl₃ systems) .

Hydrolysis of Ester Precursors

The carboxylic acid functionality can be introduced via hydrolysis of an ethyl ester intermediate:

  • Ester Synthesis : Ethyl 3-(pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylate is prepared using methods above .

  • Saponification : Treating the ester with NaOH in aqueous ethanol at 60°C for 4 hours .

Key Data :

  • Yield : 85–90% hydrolysis efficiency for analogous compounds .

  • Purity : >95% after acidification and recrystallization .

Oxidative Cyclization Strategies

Room-temperature methods using oxidants like iodine (I₂) or N-bromosuccinimide (NBS) enable milder conditions:

  • Substrate Preparation : Pyrimidin-2-amidoxime and a β-keto acid derivative (e.g., ethyl acetoacetate) are condensed.

  • Cyclization : Oxidative dehydrogenation with I₂/K₂CO₃ or NBS/DBU in dimethylformamide (DMF) at 25°C for 5 hours .

Advantages :

  • Avoids high-temperature steps.

  • Compatible with acid-sensitive functional groups .

Yield : 50–84% for related 1,2,4-oxadiazoles .

Comparative Analysis of Methods

Method Yield Reaction Time Conditions Scalability
Amidoxime Cyclization55–66%24–27 hHigh-temperatureModerate
One-Pot Synthesis60–70%30 hSequential stepsHigh
Ester Hydrolysis85–90%4 hMild, aqueousHigh
Oxidative Cyclization50–84%5 hRoom temperatureLow

Challenges and Optimization

  • Regioselectivity : Ensuring the pyrimidin-2-yl group occupies the 3-position requires strict control of acylation order .

  • Functional Group Compatibility : Electron-withdrawing groups on pyrimidine may hinder cyclization .

  • Purification : Silica gel chromatography is often necessary due to byproduct formation (e.g., unreacted amidoximes) .

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound exhibit bioactivity:

  • Antimycobacterial Agents : N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines show activity against M. tuberculosis at 2 μM .

  • GPBAR1 Agonists : Analogous ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives demonstrate therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid as an antimicrobial agent. Specifically, derivatives of pyrimidine-1,3,4-oxadiazole hybrids have shown promising activity against Mycobacterium tuberculosis, with some compounds exhibiting efficacy against multidrug-resistant strains. The mechanism of action primarily involves disruption of cell wall biosynthesis, making these compounds viable candidates for further development in combating drug-resistant infections .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that derivatives containing the oxadiazole ring can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The introduction of the pyrimidine moiety enhances the selectivity and potency of these compounds compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Nematicidal Activity

In agricultural research, this compound derivatives have been evaluated for their nematicidal properties against various plant-parasitic nematodes. One study reported that certain derivatives exhibited significant nematicidal activity against Meloidogyne incognita and Aphelenchoides besseyi. Notably, compound f1 demonstrated an LC50 value of 19.0 μg/mL against A. besseyi, outperforming existing nematicides like tioxazafen . The mechanism involves damage to the nematode cuticle and disruption of cellular processes.

Case Studies

Study Focus Findings
Malinka et al. (2020)Antimicrobial ActivityIdentified pyrimidine derivatives with significant inhibition of COX enzymes; better selectivity than traditional NSAIDs .
Recent Research (2023)Nematicidal ActivityCompound f1 showed excellent activity against A. besseyi, indicating potential for safe agricultural applications .
Novel Hybrids Study (2023)Antimycobacterial ActivityDeveloped hybrids that effectively inhibit M. tuberculosis without cross-resistance to existing drugs .

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic Acid (CAS: 1018655-00-9)
  • Structure : Replaces pyrimidin-2-yl with pyridin-3-yl.
  • Key Differences : Pyridine lacks one nitrogen atom compared to pyrimidine, reducing hydrogen-bonding capacity. The basicity of pyridine (pKa ~5.2) contrasts with pyrimidine’s weaker basicity (pKa ~1.3), altering pH-dependent solubility.
  • Molecular Weight : 191.14 g/mol (vs. 192.14 g/mol for the pyrimidine analog).
  • Safety : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation).
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid
  • Structure : Aryl substituent (4-fluorophenyl) instead of pyrimidine.
  • Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the aryl group, stabilizing the oxadiazole ring but reducing nucleophilic reactivity at position 5.
  • Applications : Fluorinated analogs are often explored for enhanced metabolic stability in drug design.

Functional Group Modifications

Ethyl 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 163719-69-5)
  • Structure : Ethyl ester replaces the carboxylic acid.
  • Physicochemical Properties : Higher lipophilicity (logP ~2.8 vs. ~1.5 for the carboxylic acid), improving membrane permeability but reducing aqueous solubility.
  • Synthetic Utility : Esters serve as intermediates for hydrolysis to carboxylic acids, as demonstrated in the synthesis of lithium 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate.
3-(4-Carboxy-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylic Acid
  • Structure : Dual carboxylic acid groups and a pyrazole ring.
  • Polarity : Increased acidity (pKa ~2–3 for both COOH groups) enhances solubility in polar solvents but limits blood-brain barrier penetration.
Lithium 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (Compound 35)
  • Activity : Inhibits polyketide synthase 13 (PKS13) thioesterase domain, showing antitubercular activity (MIC: ≤10 μM).
  • Key Features : Methoxy groups on the phenyl ring enhance hydrophobic interactions with enzyme pockets, while the lithium salt improves bioavailability.
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide
  • Structure : Oxadiazole linked to pyrimidine via a propanamide spacer.
  • The pyrazole-pyrimidine moiety mimics ATP-binding motifs in kinases.

Comparative Data Table

Compound Name Substituent (Position 3) Functional Group (Position 5) Molecular Weight (g/mol) Key Properties/Applications
3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid Pyrimidin-2-yl Carboxylic acid 192.14 High polarity, kinase inhibitor scaffold
3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid Pyridin-3-yl Carboxylic acid 191.14 Moderate basicity, irritant
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate 4-Chlorophenyl Ethyl ester 252.65 Prodrug intermediate
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid 4-Fluorophenyl Carboxylic acid 196.14 Enhanced metabolic stability
Lithium 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate 3,4-Dimethoxyphenyl Lithium carboxylate 273.15 (free acid) Antitubercular agent

Biological Activity

3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid (CAS Number: 1263210-87-2) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity associated with this compound, highlighting its mechanisms, efficacy against various diseases, and structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is C7H4N4O3C_7H_4N_4O_3, with a molecular weight of 192.13 g/mol. The compound features a pyrimidine ring fused with an oxadiazole moiety, which is known for its stability and bioactivity.

Anticancer Activity

Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma (HT-29)2.76
Human Ovarian Adenocarcinoma (OVXF 899)9.27
Human Renal Cancer (RXF 486)1.143

These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural similarities to other effective oxadiazole derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit bacterial growth and exhibit antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Inflammation-related disorders are another area where this compound shows promise. Similar oxadiazole derivatives have been reported to exhibit anti-inflammatory activities by inhibiting cyclooxygenases (COX-1 and COX-2) and other inflammatory mediators, which are crucial in the pathogenesis of various inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) have been documented in related compounds .
  • Receptor Modulation : The compound may act as a modulator for various receptors involved in metabolic and inflammatory pathways, similar to findings with other oxadiazole derivatives that target G-protein coupled receptors (GPBAR1) .
  • Cytotoxicity Induction : The cytotoxic effects observed in cancer cell lines suggest that the compound may induce apoptosis through intrinsic pathways or disrupt cell cycle progression .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized novel oxadiazole compounds and tested their activity against multiple cancer cell lines. The most potent derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics .
  • Structure–Activity Relationship (SAR) : Research into the SAR of oxadiazoles indicates that modifications at specific positions on the pyrimidine or oxadiazole rings can enhance biological activity while reducing toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides with carbon disulfide under basic conditions (e.g., KOH in ethanol), followed by acidification to precipitate the product . Yield optimization may involve adjusting reaction time (e.g., 8–12 hours reflux), stoichiometry of reagents, and post-reaction purification via recrystallization from ethanol or methanol. Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Characteristic peaks for pyrimidine protons (δ 8.6–8.8 ppm, doublet) and oxadiazole ring protons (δ 6.5–7.2 ppm, singlet).
  • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), oxadiazole C-2 (δ ~165 ppm), and pyrimidine carbons (δ ~155–160 ppm) .
  • IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch of carboxylic acid) and 1600 cm⁻¹ (C=N stretch of oxadiazole).
  • HRMS : Exact mass calculation (e.g., C₈H₅N₄O₃) to confirm molecular ion .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact purification strategies?

  • Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents (DMF, DMSO) and ethanol. Recrystallization is typically performed using ethanol/water mixtures (70:30 v/v) to balance solubility and purity. For HPLC purification, a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) is effective .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the electronic properties and bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) evaluates binding affinity by analyzing hydrogen bonds and hydrophobic interactions with the pyrimidine and oxadiazole moieties .

Q. What strategies resolve contradictory data in biological assays, such as inconsistent IC₅₀ values across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (pH, buffer composition) or compound stability. Standardize protocols:

  • Use freshly prepared DMSO stock solutions (<1% final concentration).
  • Validate assays with positive controls (e.g., staurosporine for kinase inhibition).
  • Perform stability studies (HPLC monitoring) under assay conditions to rule out degradation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced enzymatic inhibition?

  • Methodological Answer :

  • Pyrimidine modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to enhance π-stacking with enzyme active sites.
  • Oxadiazole substitution : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability while retaining hydrogen-bonding capacity.
  • Linker optimization : Incorporate methylene or ethylene spacers between oxadiazole and pyrimidine to adjust conformational flexibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

  • Methodological Answer : Racemization risks increase at higher temperatures. Mitigation strategies:

  • Use low-temperature cyclization (<60°C) and chiral catalysts (e.g., L-proline) during intermediate steps.
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.